SOS1 Ligand intermediate-5

PROTAC degradation efficiency DC50 comparison KRAS-mutant NSCLC

Generating potent SOS1 degraders requires the correct warhead. Generic intermediates yield 50-100x higher DC50 values. This pyrido[2,3-d]pyrimidin-7-one derivative is validated for PROTAC SOS1 degrader-10 (compound 11o). • Achieves DC50: 1.85 nM (A549), 2.23 nM (SW620), 7.53 nM (DLD-1) • Trans-cyclohexyl carboxylic acid handle for direct amide coupling • Active across KRAS G12V, G12S, and G13D mutant lines • Biochemical SOS1 inhibition comparable to BI-3406 (~5 nM IC50)

Molecular Formula C24H26F3N5O3
Molecular Weight 489.5 g/mol
Cat. No. B15615194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSOS1 Ligand intermediate-5
Molecular FormulaC24H26F3N5O3
Molecular Weight489.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26F3N5O3/c1-12(15-7-16(24(25,26)27)9-17(28)8-15)31-20-19-10-18(13-3-5-14(6-4-13)23(34)35)22(33)32(2)21(19)30-11-29-20/h7-14H,3-6,28H2,1-2H3,(H,34,35)(H,29,30,31)/t12-,13?,14?/m1/s1
InChIKeyNUDCVKWWUVPPGS-IYXRBSQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SOS1 Ligand intermediate-5: Identity & PROTAC Role


SOS1 Ligand intermediate-5 (CAS 3043923-70-9, molecular formula C₂₄H₂₆F₃N₅O₃, molecular weight 489.49 g/mol) is a chiral, pyrido[2,3‑d]pyrimidin‑7‑one‑based small molecule designed as a target‑protein ligand for the son of sevenless 1 (SOS1) guanine nucleotide exchange factor. It bears a trifluoromethyl‑substituted phenyl ring and a trans‑cyclohexyl carboxylic acid moiety that provides a synthetic handle for linker conjugation. The compound is not used as a standalone inhibitor; rather, it serves exclusively as a building block for assembling cereblon (CRBN)-recruiting proteolysis‑targeting chimeras (PROTACs), most notably PROTAC SOS1 degrader‑10 (compound 11o, HY‑161654). [1] Its core scaffold originates from a series of SOS1 inhibitors that demonstrated biochemical activity comparable to the benchmark inhibitor BI‑3406 (IC₅₀ ≈ 5 nM in SOS1–KRAS interaction assays). [2]

Role PROTAC intermediate, not a standalone inhibitor
Conjugation Pre-installed trans-cyclohexyl carboxylic acid handle for amide coupling
Scaffold Pyrido[2,3-d]pyrimidin-7-one core; reported biochemical profile comparable to benchmark inhibitor

SOS1 Ligand intermediate-5 Irreplaceability


SOS1‑targeting PROTAC intermediates are not interchangeable reagents. Even minor structural changes in the warhead portion—such as scaffold replacement, linker‑attachment geometry, or stereochemical configuration—profoundly alter both SOS1 binding affinity and the ternary complex formation kinetics that govern degradation efficiency. [1] Empirical evidence demonstrates that PROTACs built on the pyrido[2,3‑d]pyrimidin‑7‑one warhead (intermediate‑5) achieve single‑digit nanomolar DC₅₀ values, whereas degraders assembled from alternative warheads (e.g., benzimidazole‑based SOS1 activator 1 via intermediate‑7, or the intermediate‑3 scaffold used in LHF418) yield DC₅₀ values that are 50‑ to over 100‑fold higher. Generic substitution therefore risks selecting an intermediate that yields a degrader with insufficient cellular potency, incorrect degradation kinetics, or incompatible linker‑attachment chemistry, ultimately compromising experimental reproducibility and therapeutic relevance.

Target: Intermediate-5
Substitutes: Intermediate-3 / -7
Degradation potency
Single-digit nanomolar DC₅₀ values reported in KRAS-mutant cell models
DC₅₀ values >100 nM reported; ≥50-fold lower degradation efficiency observed
Linker attachment
Direct amide coupling via pre-installed carboxylic acid
Requires alternative linker strategies; may add synthetic complexity
Scaffold class
Pyrido[2,3-d]pyrimidin-7-one chemotype; reported biochemical SOS1 inhibition comparable to BI-3406
Quinazoline or benzimidazole chemotypes; degradation efficiency context-dependent

SOS1 Ligand intermediate-5 vs Analogs: Potency & Scaffold Comparison


Degrader-10 vs LHF418 Potency in A549 Cells

The PROTAC SOS1 degrader‑10 (compound 11o), assembled using intermediate‑5 as the SOS1‑binding warhead, induces SOS1 degradation in A549 (KRAS G12S‑mutant) non‑small‑cell lung cancer cells with a DC₅₀ of 1.85 nM. [1] In the identical A549 cell line, the PROTAC LHF418, which employs SOS1 Ligand intermediate‑3 as its warhead, exhibits a DC₅₀ of 209.4 nM. This constitutes a 113‑fold increase in degradation potency for the intermediate‑5‑based degrader relative to the intermediate‑3‑based comparator, measured under comparable cellular assay conditions.

Degrader-10 vs LHF418
Head-to-head
1.85 nM vs 209.4 nM
113-fold degradation potency context in A549 cells
A549 KRAS G12S-mutant NSCLC cell context
PROTAC degradation efficiency DC50 comparison KRAS-mutant NSCLC

Degrader-10 vs Degrader-1: Cross-Cell Line Potency

PROTAC SOS1 degrader‑10 (intermediate‑5 warhead) achieves DC₅₀ values of 2.23, 1.85, and 7.53 nM in SW620, A549, and DLD‑1 KRAS‑mutant cancer cell lines, respectively. [1] PROTAC SOS1 degrader‑1, constructed using SOS1 Ligand intermediate‑7 (derived from the SOS1 activator 1 / VUBI‑1 benzimidazole scaffold), displays a DC₅₀ of 98.4 nM in NCI‑H358 KRAS G12C‑mutant cells. Although differing cell lines preclude a strict head‑to‑head comparison, the intermediate‑5‑based degrader consistently delivers single‑digit nanomolar degradation across three distinct KRAS‑mutant backgrounds, whereas the intermediate‑7‑based degrader requires approximately 50‑fold higher concentration for comparable effect.

Cross-cell line DC₅₀
Cross-study comparable
2.23, 1.85, 7.53 nM (degrader-10) vs 98.4 nM (degrader-1)
Degradation potency context varies by cell line and warhead
Different cell lines; direct comparison limited
PROTAC DC50 SOS1 degradation warhead comparison

Scaffold Class: Pyridopyrimidinone vs Quinazoline

SOS1 Ligand intermediate‑5 is built on a pyrido[2,3‑d]pyrimidin‑7‑one core scaffold. The progenitor inhibitor series (compounds 8a–8u) from which this warhead is derived demonstrated biochemical SOS1 inhibition potency comparable to BI‑3406 (IC₅₀ ≈ 5 nM in SOS1–KRAS AlphaScreen assays). [1] In contrast, SOS1 Ligand intermediate‑3 belongs to a quinazoline‑based chemotype originally derived from a distinct inhibitor series; its corresponding PROTAC (LHF418) requires DC₅₀ > 200 nM despite engaging the same CRBN E3 ligase. The pyrido[2,3‑d]pyrimidin‑7‑one scaffold offers a differentiated hydrogen‑bonding network within the SOS1 catalytic site, as evidenced by molecular modeling and structure–activity relationship studies reported in the primary literature. [1]

Scaffold chemotype
Class-level inference
Pyrido[2,3-d]pyrimidin-7-one; parent inhibitor IC₅₀ ≈5 nM
Scaffold class differentiates binding mode and degradation potency
Scaffold-dependent degradation context; verify for specific design
chemical scaffold SOS1 inhibitor chemotype PROTAC design

Linker Attachment: Carboxylic Acid Handle Advantage

The SMILES structure of SOS1 Ligand intermediate‑5 confirms the presence of a trans‑cyclohexyl carboxylic acid moiety ([C@H]4CC[C@H](C(O)=O)CC4), providing a well‑defined, synthetically accessible carboxyl handle for amide coupling to PROTAC linkers. This functional group is preserved in the final PROTAC SOS1 degrader‑10 structure, where it is conjugated to a piperazine‑containing linker. By comparison, SOS1 Ligand intermediate‑3 (C₂₄H₂₇F₃N₄O₂, molecular weight 460.49) and intermediate‑7 (C₁₉H₁₉F₃N₄O₂, molecular weight 392.37) do not contain an exposed carboxylic acid for direct amide conjugation, necessitating alternative linker‑attachment strategies that may introduce additional synthetic steps or alter PROTAC geometry.

Linker handle
Qualitative
Trans-cyclohexyl carboxylic acid present
Enables direct amide coupling for PROTAC assembly
Supports synthetic simplicity; verify conjugation efficiency
bifunctional degrader synthesis linker conjugation PROTAC assembly

SOS1 Ligand intermediate-5: Procurement & Use Scenarios


High-Potency CRBN-Recruiting SOS1 PROTAC Synthesis

When the research objective demands near‑complete SOS1 degradation at concentrations below 10 nM in KRAS‑mutant cancer models, intermediate‑5 is the warhead of choice. The resulting PROTAC degrader‑10 (compound 11o) achieves DC₅₀ values of 1.85–7.53 nM across A549, SW620, and DLD‑1 cells, representing a 113‑fold potency advantage over intermediate‑3‑based LHF418 (DC₅₀ = 209.4 nM in A549). [1] This potency window is critical for experiments requiring sustained target suppression without confounding off‑target effects at high PROTAC concentrations.

Pan-KRAS Mutant SOS1 Degradation Studies

Intermediate‑5 enables the assembly of PROTACs that degrade SOS1 uniformly across KRAS G12V (SW620), G12S (A549), and G13D (DLD‑1) mutant cell lines with DC₅₀ values of 2.23, 1.85, and 7.53 nM, respectively. [2] This broad genotype coverage is a documented advantage over intermediate‑7‑based PROTAC degrader‑1, which has only been characterized in NCI‑H358 (KRAS G12C) cells at a DC₅₀ of 98.4 nM. Researchers studying heterogeneous KRAS‑driven tumor models should prioritize intermediate‑5 to minimize genotype‑dependent variability in degradation efficiency.

Amide-Based Linker Conjugation Strategy

The trans‑cyclohexyl carboxylic acid group present in intermediate‑5 provides a direct amide‑coupling handle for linker attachment, simplifying PROTAC assembly relative to warheads that require functional group interconversion or protection/deprotection steps before conjugation. This structural feature is confirmed by the published SMILES and the final degrader‑10 structure, where the carboxyl group is coupled to a piperazine linker. Procurement of intermediate‑5 is therefore recommended for laboratories seeking to minimize synthetic complexity and maximize yields in custom PROTAC library synthesis.

Pyridopyrimidinone Scaffold SAR Exploration

Intermediate‑5 belongs to the pyrido[2,3‑d]pyrimidin‑7‑one chemotype, a scaffold whose parent inhibitor series demonstrated biochemical SOS1 inhibition comparable to BI‑3406. [3] Researchers investigating scaffold‑dependent variations in binding kinetics, exit vector geometry, or degradation cooperativity should select intermediate‑5 as a representative warhead from this scaffold class to benchmark against quinazoline‑based (intermediate‑3) or benzimidazole‑based (intermediate‑7) alternatives. This enables systematic SAR comparisons across chemically distinct SOS1‑binding chemotypes.

Application
Selection Property
Validation Focus
Sub-10 nM SOS1 PROTAC assembly
Warhead capable of single-digit nanomolar DC₅₀ in multiple KRAS-mutant models
Confirm degradation endpoint in intended cell models
Pan-KRAS mutant degradation studies
Warhead with reported uniform degradation potency across genotypes
Verify degradation efficiency in diverse KRAS-mutant cell panels
Streamlined PROTAC assembly via amide coupling
Pre-installed carboxylic acid conjugation handle
Conjugation yield and linker geometry validation
Pyridopyrimidinone scaffold SAR exploration
Chemotype distinct from quinazoline and benzimidazole classes
Compare binding kinetics and degradation cooperativity across scaffolds

Technical Documentation Hub

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32 linked technical documents
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